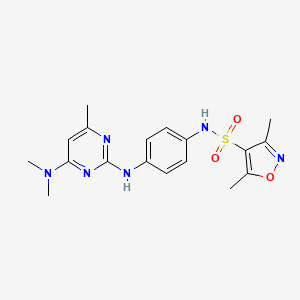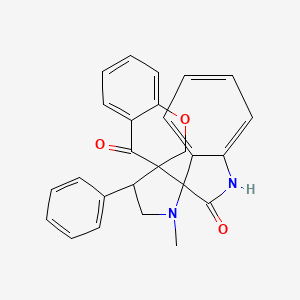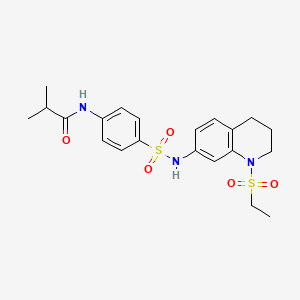
N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3,5-dimethylisoxazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3,5-dimethylisoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C18H22N6O3S and its molecular weight is 402.47. The purity is usually 95%.
BenchChem offers high-quality N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3,5-dimethylisoxazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3,5-dimethylisoxazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3,5-dimethylisoxazole-4-sulfonamide and its derivatives are involved in the synthesis of novel compounds with potential applications in various fields. For instance, the one-pot synthesis methods have been developed for creating heterocyclic compounds, such as imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles, which are crucial for pharmaceutical and material science research (Rozentsveig et al., 2013). Additionally, sulfonamide-derived compounds, particularly those involving transition metal complexes, have been synthesized and characterized for their potential antibacterial and antifungal properties, which is significant in the development of new antimicrobial agents (Chohan & Shad, 2011).
Biological Activity
Sulfonamide compounds, including those related to N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3,5-dimethylisoxazole-4-sulfonamide, have been investigated for their biological activities. Some studies focus on the antimalarial properties of sulfonamides and their potential as COVID-19 therapeutics, indicating a broad spectrum of pharmacological activities (Fahim & Ismael, 2021). Furthermore, novel compounds incorporating a thiazolo[3,2-a]benzimidazole moiety have shown moderate effects against certain bacterial and fungal species, suggesting their potential in developing new antimicrobial agents (Abdel‐Aziz et al., 2008).
Pharmacokinetics and Metabolism
The pharmacokinetic properties and metabolic stability of sulfonamide derivatives, including those related to N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3,5-dimethylisoxazole-4-sulfonamide, have been a subject of research. Studies have identified compounds with improved in vitro properties and pharmacokinetic profiles, which are essential for the development of drugs with favorable absorption, distribution, metabolism, and excretion (ADME) characteristics (Humphreys et al., 2003).
Antitumor and Antibacterial Agents
Research has been conducted on the synthesis of novel thiophene and thieno[3,2-d]pyrimidine derivatives, which are potent antitumor and antibacterial agents. These studies are crucial for discovering new therapeutic agents for treating cancer and bacterial infections (Hafez, Alsalamah, & El-Gazzar, 2017).
Molecular Probes and Spectroscopy
Sulfonamide derivatives have also been explored in the development of fluorescent molecular probes, which are valuable tools in biological and chemical research for studying various biological events and processes. The solvatochromic properties of these compounds make them suitable for use as sensitive fluorescent probes (Diwu et al., 1997).
Eigenschaften
IUPAC Name |
N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O3S/c1-11-10-16(24(4)5)21-18(19-11)20-14-6-8-15(9-7-14)23-28(25,26)17-12(2)22-27-13(17)3/h6-10,23H,1-5H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUQAAZUWINNBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(ON=C3C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2572612.png)


![Methyl 4-[7-hydroxy-4-oxo-8-(piperidylmethyl)chromen-3-yloxy]benzoate](/img/structure/B2572620.png)


![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2572626.png)


![9-Methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2572629.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2572633.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2572634.png)
